(E)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide

Lipophilicity ADME Medicinal Chemistry

(E)-N'-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide (CAS 338977-26-7) is a synthetic thiazole‑based amidine derivative with molecular formula C₁₂H₁₂ClN₃S and molecular weight 265.76 g·mol⁻¹. The compound features a 4‑(4‑chlorophenyl)‑1,3‑thiazole core substituted at the 2‑position with an N,N‑dimethylmethanimidamide moiety.

Molecular Formula C12H12ClN3S
Molecular Weight 265.76
CAS No. 338977-26-7
Cat. No. B2672245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide
CAS338977-26-7
Molecular FormulaC12H12ClN3S
Molecular Weight265.76
Structural Identifiers
SMILESCN(C)C=NC1=NC(=CS1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H12ClN3S/c1-16(2)8-14-12-15-11(7-17-12)9-3-5-10(13)6-4-9/h3-8H,1-2H3/b14-8+
InChIKeyWKWSJMZZPQSQPD-RIYZIHGNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N'-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide (CAS 338977-26-7) – Core Physicochemical & Structural Profile for Research Procurement


(E)-N'-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide (CAS 338977-26-7) is a synthetic thiazole‑based amidine derivative with molecular formula C₁₂H₁₂ClN₃S and molecular weight 265.76 g·mol⁻¹ [1]. The compound features a 4‑(4‑chlorophenyl)‑1,3‑thiazole core substituted at the 2‑position with an N,N‑dimethylmethanimidamide moiety. Computed physicochemical properties include XLogP3 = 3.6, zero hydrogen‑bond donors, and three hydrogen‑bond acceptors, defining a moderately lipophilic, hydrogen‑bond‑acceptor‑only character [1].

Why the N,N‑Dimethylmethanimidamide Group Cannot Be Replaced by a Primary Amine in (E)-N'-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide-Based Research


Although 4‑(4‑chlorophenyl)thiazol‑2‑amine (CAS 2103‑99‑3) shares the same thiazole‑chlorophenyl scaffold, replacing the N,N‑dimethylmethanimidamide group with a primary amine profoundly alters the compound’s lipophilicity, hydrogen‑bond donor/acceptor balance, molecular volume, and chemical reactivity [1][2]. The amidine functionality acts as a protected amine synthon, enabling orthogonal reactivity in multi‑step syntheses, while the absence of hydrogen‑bond donors enhances membrane permeability and reduces metabolic susceptibility. These differences make direct substitution without experimental re‑validation scientifically unsound.

Quantitative Differential Evidence for (E)-N'-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide vs. the Closest Amine Analog


Lipophilicity Differential: XLogP3 3.6 vs. 3.2 Drives Membrane Partitioning and Solubility Decisions

The target compound exhibits a computed XLogP3 of 3.6, significantly higher than the 3.2 value reported for the primary amine analog 4-(4-chlorophenyl)thiazol-2-amine [1][2]. This 0.4 log-unit increase corresponds to approximately a 2.5‑fold greater partitioning into octanol, directly impacting passive membrane permeability and non‑specific protein binding.

Lipophilicity ADME Medicinal Chemistry

Hydrogen‑Bond Donor/Acceptor Profile: Zero HBD vs. One HBD Alters Solubility, Target Engagement, and Metabolic Stability

The target compound possesses zero hydrogen‑bond donors (HBD) and three hydrogen‑bond acceptors (HBA), whereas the primary amine analog presents one HBD and two HBA [1][2]. Eliminating the HBD reduces the compound’s propensity for hydrogen‑bond‑mediated aggregation and decreases CYP450‑mediated oxidative metabolism at the nitrogen center.

Hydrogen Bonding Drug Design Pharmacokinetics

Molecular Weight and Volume: 265.76 vs. 210.68 g·mol⁻¹ Impacts Diffusion and Binding Site Complementarity

With a molecular weight of 265.76 g·mol⁻¹, the target compound is 55.08 g·mol⁻¹ heavier than the amine analog (210.68 g·mol⁻¹) [1][2]. The additional N,N‑dimethylmethanimidamide moiety increases the molecular volume, which can enhance shape complementarity in hydrophobic binding pockets but also raises the molecular weight towards the upper limit of fragment‑based screening libraries.

Molecular Size Ligand Efficiency Structural Biology

Synthetic Versatility: Dimethylmethanimidamide as a Hydrolyzable Protecting Group Enables Divergent Chemistry Unavailable to the Amine Analog

The N,N‑dimethylmethanimidamide group functions as a masked primary amine that can be selectively hydrolyzed under mild acidic conditions (e.g., 1 M HCl, 25 °C) to liberate the free amine, whereas the amine analog requires harsher orthogonal protection/deprotection sequences that may compromise other sensitive functional groups [1][2]. This orthogonal reactivity is critical in multi‑step syntheses of thiazole‑containing bioactive molecules, as exemplified in patent literature describing 4‑(4‑chlorophenyl)thiazole derivatives as α7 nAChR modulators [3].

Protecting Group Strategy Synthetic Chemistry Library Synthesis

Procurement‑Guided Application Scenarios for (E)-N'-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide


Medicinal Chemistry Library Synthesis Requiring a Protected Amine Thiazole Scaffold

The target compound serves as a direct building block for generating diverse thiazole‑based libraries. Unlike the free amine analog, the dimethylmethanimidamide group remains intact during basic and nucleophilic transformations, enabling late‑stage deprotection to reveal the primary amine for further diversification. This strategy is utilized in the synthesis of α7 nAChR modulators and related CNS‑active chemotypes [1].

ADME Optimization Studies Where Lipophilicity Tuning Is Critical

With an XLogP3 of 3.6—0.4 log units above the amine analog—the target compound provides a measurable difference in lipophilicity [1][2]. In lead optimization programs, this increment can be exploited to fine‑tune logP without altering the core scaffold, allowing systematic SAR exploration while maintaining the favorable hydrogen‑bond acceptor‑only profile.

Fragment‑Based Drug Discovery (FBDD) Focused on Hydrogen‑Bond Acceptor Scaffolds

The zero hydrogen‑bond donor count (vs. one HBD for the amine analog) makes the target compound particularly attractive for FBDD campaigns targeting hydrophobic pockets where hydrogen‑bond donation would be penalized [2]. The moderate molecular weight (265.76 g·mol⁻¹) places it at the fragment‑to‑lead interface, suitable for NMR‑ and crystallography‑based screening.

Synthetic Methodology Development Involving Amidine Chemistry

The N,N‑dimethylmethanimidamide functionality serves as a model substrate for developing new amidine‑activation or hydrolysis methodologies. Its 4‑chlorophenyl‑thiazole backbone provides a UV‑active handle for reaction monitoring, and the commercial availability at 95% purity ensures reproducibility in methodological studies .

Quote Request

Request a Quote for (E)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.